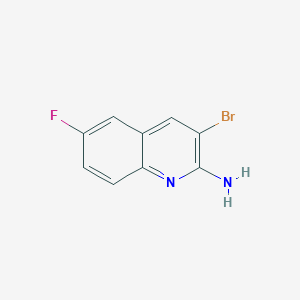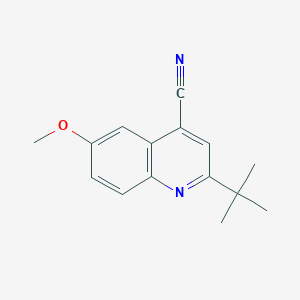
7-(Hept-1-EN-1-YL)quinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hept-1-en-1-yl)quinolin-8-ol is an organic compound with the molecular formula C16H19NO It is a derivative of quinolin-8-ol, featuring a hept-1-en-1-yl substituent at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hept-1-en-1-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with hept-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Hept-1-en-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-ol derivatives with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized quinolin-8-ol derivatives.
Reduction: Saturated quinolin-8-ol derivatives.
Substitution: Various substituted quinolin-8-ol derivatives depending on the substituent introduced.
Scientific Research Applications
7-(Hept-1-en-1-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Hept-1-en-1-yl)quinolin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation in scientific research.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound, lacking the hept-1-en-1-yl substituent.
7-(Hept-1-en-1-yl)quinoline: Similar structure but without the hydroxyl group at the 8th position.
8-Hydroxyquinoline: A simpler derivative with a hydroxyl group at the 8th position.
Uniqueness
7-(Hept-1-en-1-yl)quinolin-8-ol is unique due to the presence of both the hept-1-en-1-yl substituent and the hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
7-[(E)-hept-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-6-8-14-11-10-13-9-7-12-17-15(13)16(14)18/h6-12,18H,2-5H2,1H3/b8-6+ |
InChI Key |
PUAGXJXFPWBNOB-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



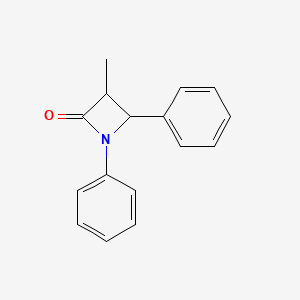

![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)

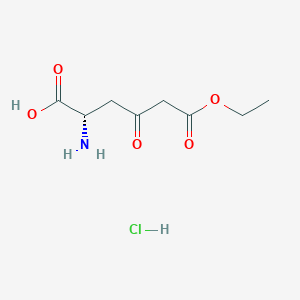


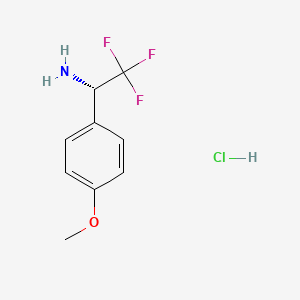
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)


